molecular formula C12H12BrN B13660559 7-Bromo-4-isopropylquinoline

7-Bromo-4-isopropylquinoline

Cat. No.: B13660559
M. Wt: 250.13 g/mol
InChI Key: MLERYFQCBMBALA-UHFFFAOYSA-N
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Description

7-Bromo-4-isopropylquinoline is a halogenated quinoline derivative characterized by a bromine atom at the 7-position and an isopropyl group at the 4-position of the quinoline core. Quinoline derivatives are widely studied for their diverse chemical and biological properties, including applications in medicinal chemistry, materials science, and catalysis. The bromine substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the isopropyl group contributes to increased steric bulk and lipophilicity. This combination of substituents may influence solubility, pharmacokinetic behavior, and intermolecular interactions, making the compound valuable for drug discovery and materials design.

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

7-bromo-4-propan-2-ylquinoline

InChI

InChI=1S/C12H12BrN/c1-8(2)10-5-6-14-12-7-9(13)3-4-11(10)12/h3-8H,1-2H3

InChI Key

MLERYFQCBMBALA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=CC(=CC2=NC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-isopropylquinoline can be achieved through various methods. One common approach involves the bromination of 4-isopropylquinoline. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-isopropylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-4-isopropylquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-4-isopropylquinoline involves its interaction with specific molecular targets. The bromine atom and isopropyl group enhance its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 7-Bromo-4-isopropylquinoline, a comparative analysis with analogous quinoline derivatives is provided below. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Physical State Solubility (Organic Solvents) Lipophilicity (LogP)* Reactivity Highlights Applications
This compound Br (C7), isopropyl (C4) Solid (RT) Moderate to high ~3.5 (estimated) Nucleophilic substitution, C–Br cross-coupling Medicinal chemistry, materials
7-Bromo-4-chloro-6-methylquinoline Br (C7), Cl (C4), CH₃ (C6) Solid (RT) Moderate ~3.1 Electrophilic substitution, halogen exchange Drug intermediates, fluorescence probes
7-Bromo-4-chloro-2,8-dimethylquinoline Br (C7), Cl (C4), CH₃ (C2, C8) Solid (RT) Moderate to high ~3.8 Aromatic substitution, ligand synthesis Coordination chemistry, agrochemicals
7-Bromoisoquinoline-4-carboxylic acid Br (C7), COOH (C4) Solid (RT) Low (polar solvents) ~1.9 Acid-base reactions, carboxyl coupling Bioconjugation, catalysis

*LogP values are estimated using fragment-based methods (e.g., Crippen’s method).

Substituent Effects on Physicochemical Properties

  • Halogen Influence: Bromine at C7 in all compounds enhances electrophilic reactivity, enabling cross-coupling reactions. Chlorine at C4 in and increases polarity but reduces steric hindrance compared to the isopropyl group in this compound.
  • Lipophilicity: The isopropyl group in this compound contributes to higher lipophilicity (LogP ~3.5) than chlorinated analogs (LogP ~3.1–3.8) but lower than dimethylated derivatives . This property may enhance membrane permeability in biological systems.
  • Solubility : The bulky isopropyl group reduces aqueous solubility compared to carboxylated analogs (e.g., ), which exhibit polar solubility profiles.

Key Research Findings

  • Synthetic Challenges : Steric hindrance from the isopropyl group complicates purification compared to smaller substituents (e.g., Cl, CH₃) .

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